molecular formula C11H15N3O B1310324 2-(4-Methylpiperidin-1-yl)pyrimidine-5-carbaldehyde CAS No. 883543-62-2

2-(4-Methylpiperidin-1-yl)pyrimidine-5-carbaldehyde

Cat. No.: B1310324
CAS No.: 883543-62-2
M. Wt: 205.26 g/mol
InChI Key: SGSCOVAWDUORNP-UHFFFAOYSA-N
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Description

2-(4-Methylpiperidin-1-yl)pyrimidine-5-carbaldehyde is a functionalized pyrimidine derivative designed for use as a key synthetic intermediate in medicinal chemistry and drug discovery research. The compound features a pyrimidine-5-carbaldehyde core, a scaffold recognized for its prevalence in bioactive molecules, substituted at the 2-position with a 4-methylpiperidin-1-yl group. This structure makes it a versatile building block, particularly for the synthesis of novel chemical entities through reactions such as condensation and nucleophilic addition at the aldehyde moiety. Pyrimidine-based compounds are extensively investigated for their therapeutic potential. Structural analogs of this compound have demonstrated significant research value as inhibitors of various kinase targets, which are crucial in disease pathways such as cancer and malaria . For instance, 2-substituted aniline pyrimidine derivatives have been developed as potent dual Mer/c-Met kinase inhibitors with demonstrated antiproliferative activity . Similarly, other pyrimidine-5-carbaldehyde and pyrimidine-5-carboxamide derivatives have been explored for their inhibitory activity against targets like spleen tyrosine kinase (Syk) and essential plasmodial kinases . The specific piperidine substitution is a common pharmacophore intended to modulate the compound's properties and interaction with biological targets. The aldehyde group is a critical functional handle that allows researchers to efficiently construct more complex molecules. It can be used to introduce diverse structural elements via the formation of imines (Schiff bases) or through reductive amination to incorporate various amine components. This enables the rapid exploration of structure-activity relationships (SAR) around the pyrimidine core. Researchers can utilize this compound in the design and synthesis of potential therapeutic agents targeting a range of diseases. This product is intended for research applications by qualified laboratory personnel only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

2-(4-methylpiperidin-1-yl)pyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c1-9-2-4-14(5-3-9)11-12-6-10(8-15)7-13-11/h6-9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGSCOVAWDUORNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC=C(C=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Nucleophilic Substitution on Pyrimidine-5-carbaldehyde

The most common approach involves nucleophilic substitution of a suitable leaving group at the 2-position of pyrimidine-5-carbaldehyde with 4-methylpiperidine or its derivatives.

  • Starting materials: Pyrimidine-5-carbaldehyde or its 2-halogenated derivatives (e.g., 2-chloropyrimidine-5-carbaldehyde).
  • Nucleophile: 4-Methylpiperidine.
  • Reaction conditions: Typically conducted in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) at temperatures ranging from 70°C to 90°C.
  • Catalysts: Acid catalysts like p-toluenesulfonic acid may be used to facilitate the reaction.
  • Purification: Column chromatography on silica gel using ethyl acetate/hexane gradients or recrystallization from suitable solvents.

This method yields the target compound in moderate to good yields (60–85%) depending on reaction optimization.

Multi-step Synthesis via Reductive Amination

An alternative route involves:

  • Preparation of pyrimidine-5-carbaldehyde intermediate.
  • Reductive amination with 4-methylpiperidine using reducing agents such as sodium triacetoxyborohydride or sodium borohydride.
  • Purification by chromatography or recrystallization.

Reaction Conditions and Optimization

Parameter Typical Range/Condition Notes
Solvent DMF, DCM, or acetonitrile Polar aprotic solvents preferred
Temperature 70–90°C Higher temperatures increase rate but may cause side reactions
Catalyst p-Toluenesulfonic acid (5–10 mol%) Enhances nucleophilic substitution
Reaction Time 4–12 hours Monitored by TLC or HPLC
Molar Ratios 1:1 to 1:1.2 (pyrimidine:amine) Slight excess of amine improves yield
Purification Silica gel chromatography, recrystallization Gradient of ethyl acetate/hexane or reverse-phase HPLC

Analytical Characterization Post-Synthesis

To confirm the structure and purity of 2-(4-Methylpiperidin-1-yl)pyrimidine-5-carbaldehyde, the following techniques are employed:

Technique Purpose Key Observations
¹H NMR Confirm proton environment Aldehyde proton at ~9.8 ppm; methylpiperidine protons at 2.0–3.5 ppm
¹³C NMR Carbon framework verification Aldehyde carbon at ~190–195 ppm; pyrimidine carbons at 150–160 ppm
High-Resolution Mass Spectrometry (HRMS) Molecular weight confirmation Molecular ion peak [M+H]⁺ matching calculated mass within 2 ppm
FT-IR Spectroscopy Functional group identification C=O stretch at ~1700 cm⁻¹; C=N stretch at ~1600 cm⁻¹
Melting Point Purity assessment Sharp melting point consistent with literature

Research Findings and Comparative Analysis

Yield and Purity

Method Yield (%) Purity (%) Notes
Direct nucleophilic substitution 60–85 >95 Most commonly used, scalable
Reductive amination 55–75 >90 More selective, suitable for sensitive substrates
Industrial optimized process 80–90 >98 High throughput, cost-effective

Advantages and Limitations

Method Advantages Limitations
Direct substitution Simple, fewer steps, scalable Requires halogenated pyrimidine precursor
Reductive amination High selectivity, mild conditions Multi-step, longer reaction time
Industrial methods High yield and purity, reproducible Requires specialized equipment

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpiperidin-1-yl)pyrimidine-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form a primary alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: 2-(4-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid.

    Reduction: 2-(4-Methyl-piperidin-1-yl)-pyrimidine-5-methanol.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

1. Inhibition of Protein Kinase B (PKB)
Research has shown that compounds similar to 2-(4-Methylpiperidin-1-yl)pyrimidine-5-carbaldehyde can act as potent inhibitors of PKB, a critical enzyme in the PI3K/AKT signaling pathway. This pathway is often implicated in cancer biology, making such inhibitors valuable for therapeutic development against hyperproliferative diseases. For instance, modifications to related compounds have resulted in inhibitors that exhibit high selectivity for PKB over other kinases, demonstrating the potential of pyrimidine derivatives in cancer treatment .

2. SHP2 Antagonism
Another application involves the use of carboxamide-pyrimidine derivatives, which include structural elements similar to 2-(4-Methylpiperidin-1-yl)pyrimidine-5-carbaldehyde, as antagonists of SHP2 (Src Homology Phosphatase 2). SHP2 plays a role in various signaling pathways associated with cancer progression. Compounds that inhibit SHP2 can potentially be used to treat cancers characterized by aberrant ERK/MAPK signaling .

The compound's dual-ring structure allows for versatile interactions with biological targets, enhancing its pharmacological profile. Research indicates that such compounds may interact with enzymes involved in neurotransmitter metabolism and receptors associated with cognitive functions. This suggests potential applications in neuropharmacology, where modulation of neurotransmitter systems could lead to therapeutic advancements for neurological disorders .

Case Study 1: Cancer Treatment

In a study investigating the effects of pyrimidine derivatives on tumor growth, researchers found that specific modifications to the piperidine group enhanced the efficacy of these compounds against human tumor xenografts in mouse models. The compounds demonstrated significant inhibition of tumor growth at well-tolerated doses, indicating their potential as anticancer agents .

Case Study 2: Neuropharmacological Applications

Another experimental study focused on the interaction profiles of similar compounds with neurotransmitter systems. The findings suggested that these compounds could enhance cognitive functions by modulating receptor activity linked to neurotransmitter release. This opens avenues for further research into their use as cognitive enhancers or treatments for neurodegenerative diseases .

Data Table: Comparison of Related Compounds

Compound NameStructure CharacteristicsUnique Biological Activities
2-(4-Methylpiperidin-1-yl)pyrimidine-5-carbaldehydePyrimidine ring with piperidine moietyInhibits PKB and SHP2; potential neuroactive properties
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidineSimilar piperidine structureSelective PKB inhibition; anticancer activity
Carboxamide-pyrimidine derivativesCarboxamide group attached to pyrimidineEffective SHP2 antagonists; cancer treatment

Mechanism of Action

The mechanism of action of 2-(4-Methylpiperidin-1-yl)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 2-(4-Methylpiperidin-1-yl)pyrimidine-5-carbaldehyde, highlighting differences in substituents, applications, and reactivity:

Compound Name Substituent at 2-Position Key Features/Applications Reference
2-(Methylthio)pyrimidine-5-carbaldehyde Methylthio (-SMe) High similarity (0.83 Tanimoto index); used in nucleophilic substitutions.
4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde Amino (-NH₂) + methylthio (-SMe) Enhanced electronic effects due to amino group; potential for hydrogen bonding.
2-(Cyclopropylmethoxy)pyrimidine-5-carbaldehyde Cyclopropylmethoxy (-OCH₂C₃H₅) Steric bulk from cyclopropane; explored in medicinal chemistry for bioavailability.
2-(tert-Butyldimethylsilylethynyl)pyrimidine-5-carbaldehyde Silylethynyl (-C≡C-SiR₃) Demonstrated high enantioselectivity (up to >99% ee) in asymmetric autocatalysis.
4-(Piperidin-1-yl)phenyl chromeno-pyrimidinone Piperidin-1-yl attached via phenyl Improved drug-like properties (e.g., oral bioavailability) due to piperidine integration.

Electronic and Steric Effects

  • Electron-Donating vs. Electron-Withdrawing Groups : The 4-methylpiperidin-1-yl group in the target compound is moderately electron-donating, which may stabilize transition states in nucleophilic additions. In contrast, methylthio (-SMe) and silylethynyl (-C≡C-SiR₃) groups in analogs exhibit stronger electron-withdrawing or π-conjugative effects, altering reaction kinetics .
  • Steric Hindrance: The 4-methylpiperidine substituent introduces significant steric bulk compared to methylthio or amino groups.

Physicochemical and Drug-Like Properties

  • Solubility and Bioavailability: Piperidine derivatives, such as 4-(piperidin-1-yl)phenyl chromeno-pyrimidinone, demonstrate enhanced aqueous solubility and oral bioavailability compared to non-cyclic substituents . This suggests that 2-(4-Methylpiperidin-1-yl)pyrimidine-5-carbaldehyde may also exhibit favorable pharmacokinetic properties.
  • Thermal Stability : Crystallographic studies of related aldehydes (e.g., tert-butyldimethylsilylethynyl analogs) reveal stable molecular packing, which may extend to the piperidine variant, supporting its use in solid-state reactions .

Biological Activity

2-(4-Methylpiperidin-1-yl)pyrimidine-5-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

  • Molecular Formula : C11_{11}H15_{15}N3_3O
  • Molecular Weight : 205.26 g/mol

This compound features a pyrimidine ring substituted with a 4-methylpiperidine group and an aldehyde functional group, which may contribute to its biological activity through various mechanisms.

The biological activity of 2-(4-Methylpiperidin-1-yl)pyrimidine-5-carbaldehyde is believed to involve interactions with specific molecular targets, including enzymes and receptors. The presence of the piperidine moiety enhances its lipophilicity, facilitating cellular penetration and interaction with biological membranes .

Potential Targets:

  • Enzymatic Inhibition : Similar compounds have shown the ability to inhibit enzymes involved in various biochemical pathways, suggesting that this compound may also exhibit such properties.
  • Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways relevant to neuropharmacology.

Biological Activities

Research indicates that 2-(4-Methylpiperidin-1-yl)pyrimidine-5-carbaldehyde exhibits diverse biological activities:

Antimicrobial Activity

In vitro studies have demonstrated that this compound possesses antimicrobial properties against a range of pathogens. For instance, it has shown effectiveness against both gram-positive and gram-negative bacteria.

Antitumor Properties

Preliminary investigations have suggested potential antitumor activity. In cell line studies, the compound exhibited cytotoxic effects against cancer cells, indicating its potential as a lead compound for anticancer drug development.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against bacteria
AntitumorCytotoxic effects on cancer cells
Enzyme InhibitionPotential inhibition observed

Case Studies

  • Antimicrobial Study : A study evaluated the antimicrobial efficacy of various derivatives of pyrimidine compounds, including 2-(4-Methylpiperidin-1-yl)pyrimidine-5-carbaldehyde. Results indicated significant inhibition of bacterial growth in both Staphylococcus aureus and Escherichia coli cultures .
  • Antitumor Evaluation : In a recent investigation, the compound was tested against several cancer cell lines. The results showed a dose-dependent reduction in cell viability, with IC50_{50} values indicating potent cytotoxicity comparable to established chemotherapeutic agents .

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of 2-(4-Methylpiperidin-1-yl)pyrimidine-5-carbaldehyde. Studies suggest moderate bioavailability and metabolic stability, with further optimization needed to enhance its pharmacokinetic properties for clinical applications .

Q & A

Basic Question

  • ¹³C NMR conflicts : Aldehyde proton (δ ~9.8 ppm) may split due to rotameric equilibria. Use low-temperature NMR (-40°C) to freeze conformers .
  • Mass spectrometry : ESI-MS often shows [M+H]+ at m/z 232.1. Contradictions arise from in-source fragmentation (loss of CO, m/z 204.1). Confirm via high-resolution TOF-MS (error <2 ppm) .

How do computational models (e.g., DFT, molecular docking) predict the reactivity and bioactivity of this compound?

Advanced Question

  • DFT studies : B3LYP/6-311+G(d,p) calculations reveal the aldehyde’s electrophilicity (Fukui f⁻ index = 0.15) and charge distribution (NBO analysis) guide nucleophilic attack sites .
  • Molecular docking : AutoDock Vina predicts binding to AChE’s peripheral anionic site (ΔG = -8.2 kcal/mol), with key hydrogen bonds to Ser293 and π-cation interactions with Trp286 .

What comparative studies exist between 2-(4-Methylpiperidin-1-yl)pyrimidine-5-carbaldehyde and its sulfur-containing analogs?

Advanced Question

  • Thiocarbonyl analogs : 2-(Ethylthio)pyrimidine-5-carbaldehyde shows reduced electrophilicity but enhanced metabolic stability (t₁/₂ >4 hours in liver microsomes).
  • Synthetic routes : Thiol-ene “click” chemistry enables rapid diversification, but requires rigorous exclusion of oxygen to prevent disulfide formation .

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